molecular formula C12H22N2O2 B592226 tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate CAS No. 887587-25-9

tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

Cat. No. B592226
M. Wt: 226.32
InChI Key: KYEGQEQHIFRJSY-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 . It has an average mass of 226.315 Da and a monoisotopic mass of 226.168121 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.32 . It is typically stored at room temperature and appears as an oil .

Scientific Research Applications

Application in Biological Sciences

  • Summary of the Application: This compound is used as a conformationally restricted amino acid and a versatile scaffold for the synthesis of diverse multi-functionalized pyrrolidines. These are used for probing the ligand binding sites of biological targets .
  • Methods of Application: The compound is synthesized and functionally screened using electrophysiological and radiolabeled uptake methods against amino acid transporters from the SLC1, SLC7, and SLC38 solute carrier families .
  • Results or Outcomes: The research led to the discovery of a novel class of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) that act as selective high-affinity inhibitors of the SLC1 family neutral amino acid transporters SLC1A4 and SLC1A5 .

Application in Dipeptide Synthesis

  • Summary of the Application: This compound can be used in the synthesis of dipeptides. Dipeptides are a type of peptide that consists of two amino acid residues .
  • Methods of Application: The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Results or Outcomes: The research led to the development of a new method for dipeptide synthesis, which could be useful in the production of various bioactive peptides .

Application in Organic Synthesis

  • Summary of the Application: This compound can be used in the synthesis of substituted tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates .
  • Methods of Application: The compound and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
  • Results or Outcomes: The research led to the development of a new method for the synthesis of substituted tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates .

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEGQEQHIFRJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693539
Record name tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

CAS RN

887587-25-9
Record name 1,1-Dimethylethyl 3-(cyclopropylamino)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887587-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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